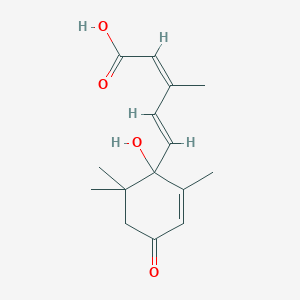

ABSCISIC ACID

説明

特性

IUPAC Name |

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-LXGGSRJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1030604 | |

| Record name | (RS)-Abscisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14375-45-2, 21293-29-8 | |

| Record name | Abscisic acid, (+/-)-(2Z,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014375452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABSCISIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (RS)-Abscisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSCISIC ACID, (±)-(2Z,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B18Y5RNGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Total Synthesis via Sharpless Asymmetric Epoxidation

Kim and Koo (2020) developed a concise seven-step synthesis of (+)-ABA starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate (2 ), achieving a 41% overall yield. Key steps include:

-

Sharpless Asymmetric Epoxidation : The allylic alcohol 5 was epoxidized using titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP), yielding enantiomerically enriched epoxide 10 (88% yield, 94% e.e.).

-

Vinylogous Aldol Condensation : Epoxide 10 was oxidized to aldehyde 6 , which underwent condensation with dimethyl 2-(propan-2-ylidene)malonate (7 ) to form diacid 8 .

-

Selective Decarboxylation : Heating diacid 8 in lutidine induced lactonization and decarboxylation, establishing the Z-configuration of the conjugated diene in ABA.

This method’s efficiency stems from its stereoselective epoxidation and avoidance of laborious intermediate separations. The final product exhibited 94% enantiomeric excess, validated by chiral HPLC .

化学反応の分析

反応の種類: アブシジン酸は、酸化、還元、抱合など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: アブシジン酸は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて、フェイジン酸に酸化することができます。

還元: アブシジン酸の還元は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

主な生成物:

フェイジン酸: アブシジン酸の酸化によって形成されます。

ジヒドロフェイジン酸: フェイジン酸の還元によって形成されます。

アブシジン酸グルコシルエステル: グリコシル化反応によって形成されます.

4. 科学研究における用途

アブシジン酸は、科学研究において幅広い用途があります。

植物生物学: 植物のストレス応答、種子の休眠、気孔の調節を研究するために広く使用されています。

農業: アブシジン酸は、干ばつや塩分などの環境ストレスに対する作物の耐性を高めるために使用されます。

医学: 糖尿病や炎症などの病気の治療におけるアブシジン酸の潜在的な用途について研究が行われています。

科学的研究の応用

Drought Stress Management

Abscisic acid is widely recognized for its role in enhancing drought resistance in crops. Research indicates that ABA application can significantly mitigate the adverse effects of drought on plants, particularly during critical growth stages such as tillering and flowering.

- Case Study: Wheat Production

A study demonstrated that applying ABA at concentrations of 200 mg/L improved wheat grain output by enhancing physiological traits under drought conditions. The application led to increased transpiration rates and photosynthesis, which are vital for crop yield under water-limited scenarios .

| Application | Crop Type | ABA Concentration | Result |

|---|---|---|---|

| Foliar Spray | Wheat | 200 mg/L | Increased grain yield; improved drought resilience |

Fruit Development and Ripening

This compound plays a pivotal role in fruit maturation, influencing processes such as pigment synthesis and sugar accumulation.

- Case Study: Tomato Ripening

In tomatoes, ABA regulates the transition from immature to mature fruit by modulating gene expression related to ripening. This application enhances fruit quality and marketability by improving color and sweetness .

| Application | Crop Type | Result |

|---|---|---|

| Hormonal Treatment | Tomato | Enhanced ripening; improved color and sweetness |

Seed Dormancy and Germination

ABA is essential for maintaining seed dormancy, which is crucial for seed survival during unfavorable conditions.

- Case Study: Seed Germination in Arabidopsis

Research has shown that increased ABA levels can prolong seed dormancy, thereby aiding survival during drought conditions. This property is leveraged in breeding programs to develop hardier crop varieties .

| Application | Plant Type | Result |

|---|---|---|

| Genetic Manipulation | Arabidopsis | Extended seed dormancy; enhanced survival |

Salt Stress Tolerance

This compound has been found to enhance the tolerance of plants to salt stress by regulating cellular processes.

- Case Study: Red Algae Response to Salt Stress

A study revealed that ABA helps regulate cell viability in Cyanidioschyzon merolae, a unicellular red alga, under high salinity conditions. The hormone was shown to inhibit cell cycle progression, allowing the organism to adapt to extreme environments .

| Application | Organism Type | Result |

|---|---|---|

| Hormonal Treatment | Red Algae (Cyanidioschyzon merolae) | Enhanced salt tolerance; regulated cell viability |

Heavy Metal Stress Mitigation

ABA application can alleviate the toxic effects of heavy metals on plants.

- Case Study: Cadmium Stress in Plants

Exogenous ABA treatment was effective in reducing cadmium toxicity in various plant species, enhancing their growth and physiological responses under heavy metal stress .

| Application | Plant Type | Heavy Metal | Result |

|---|---|---|---|

| Foliar Spray | Various | Cadmium | Reduced toxicity; improved growth |

Medicinal Applications

Recent findings suggest potential biomedical applications of this compound in humans, particularly concerning metabolic disorders.

- Case Study: Type II Diabetes Management

Studies indicate that ABA may influence glucose metabolism by targeting peroxisome proliferator-activated receptor gamma (PPARγ), similar to some anti-diabetic medications. This opens avenues for further research into ABA's therapeutic potential .

| Application | Condition | Mechanism |

|---|---|---|

| Hormonal Treatment | Type II Diabetes | Modulation of PPARγ activity |

作用機序

アブシジン酸は、ピラバクチン抵抗性1(PYR1)またはピラバクチン抵抗性様(PYL)受容体として知られる、植物細胞内の特定の受容体と結合することでその効果を発揮します。この結合は、タンパク質ホスファターゼ2C(PP2C)の阻害と、スクロース非発酵1関連タンパク質キナーゼ2(SnRK2)の活性化を含むシグナル伝達カスケードを開始します。 このシグナル伝達経路は、遺伝子発現と、気孔の閉鎖や種子の休眠などの生理学的応答の調節につながります .

類似の化合物:

ジベレリン: 成長と発達に関与する別のクラスの植物ホルモン。

オーキシン: 細胞の伸長と分裂を調節する植物ホルモン。

サイトカイニン: 細胞分裂と成長を促進するホルモン。

アブシジン酸の独自性: アブシジン酸は、ストレスホルモンとしての役割で独特です。成長を主に促進するジベレリン、オーキシン、サイトカイニンとは異なり、アブシジン酸は成長を阻害し、ストレス耐性を促進する役割を担っています。 それは、植物が逆境の環境条件を生き残るのを助ける上で重要な役割を果たしています .

類似化合物との比較

(+)-Abscisic Acid

(+)-ABA (CAS No. 21293-29-8) is the biologically active enantiomer, exhibiting a 2-cis,4-trans configuration. In contrast, the (-)-enantiomer shows <1% activity in stomatal closure assays due to poor receptor binding .

2-cis,4-trans-Abscisic Acid

This isomer (CAS No. 14375-45-2) mirrors natural ABA’s configuration and is synthetically produced for research. Its efficacy in inducing drought tolerance matches natural ABA but requires higher concentrations due to lower purity in commercial preparations (typically 98% vs. >99% for natural ABA) .

Table 1: Structural and Functional Comparison of ABA Stereoisomers

| Compound | CAS No. | Configuration | Purity (%) | Biological Activity (Relative to ABA) |

|---|---|---|---|---|

| Natural ABA | 21293-29-8 | 2-cis,4-trans | >99 | 100% |

| Synthetic 2-cis,4-trans ABA | 14375-45-2 | 2-cis,4-trans | 98 | 95–98% |

| (+)-ABA | 21293-29-8 | 2-cis,4-trans | ≥98 | 100% |

| (-)-ABA | N/A | 2-trans,4-cis | N/A | <1% |

Functional Analogs

Jasmonic Acid (JA)

JA shares ABA’s role in stress signaling but operates through distinct pathways. While ABA primarily regulates osmotic stress, JA mediates defense against herbivores and pathogens. JA’s receptor, COI1, is an F-box protein unrelated to PYR/PYL receptors .

Salicylic Acid (SA)

SA induces systemic acquired resistance (SAR) against pathogens, contrasting with ABA’s abiotic stress focus. Antagonism between ABA and SA pathways is documented; ABA suppresses SA biosynthesis, reducing pathogen resistance .

Table 2: Functional Comparison of ABA with Other Stress Hormones

| Hormone | Primary Role | Receptor Family | Key Antagonistic Interaction |

|---|---|---|---|

| ABA | Drought, salinity, cold | PYR/PYL/RCAR | Suppresses SA signaling |

| Jasmonic Acid | Herbivore/pathogen defense | COI1-JAZ | Synergizes with ethylene |

| Salicylic Acid | Pathogen resistance | NPR1 | Inhibited by ABA |

Pyrabactin

It induces seed dormancy at 10 µM, comparable to ABA, but lacks efficacy in stomatal closure assays, highlighting receptor-specific signaling .

Quinabactin

Quinabactin broadly targets PYR/PYL receptors, mimicking ABA’s effects on drought tolerance at 5 µM. However, it causes off-target inhibition of root growth at higher concentrations (>20 µM), a limitation absent in natural ABA .

生物活性

Abscisic acid (ABA) is a crucial plant hormone that plays a significant role in regulating various physiological processes, particularly in response to environmental stressors. This article delves into the biological activities of ABA, its signaling pathways, and its effects on plant growth and development, supported by case studies and research findings.

Overview of this compound

ABA is a sesquiterpene that was first identified in the 1960s as a growth inhibitor. It is synthesized in response to various stresses, including drought, salinity, and pathogen attack. Its primary functions include:

- Regulating stomatal closure : This helps minimize water loss during drought conditions.

- Promoting seed dormancy : ABA inhibits germination under unfavorable conditions.

- Modulating stress responses : It activates stress-responsive genes and pathways.

ABA exerts its effects through complex signaling pathways involving various receptors and transcription factors. The primary signaling pathway involves:

- Perception : ABA is perceived by PYR/PYL/RCAR receptors.

- Signal Transduction : This activates downstream signaling cascades involving protein phosphatases and other regulatory proteins.

- Gene Expression : ABA modulates the expression of numerous genes involved in stress responses.

1. Stomatal Regulation

ABA is critical for stomatal closure during water stress. Studies have shown that ABA levels increase in response to drought, leading to stomatal closure and reduced transpiration rates. For instance, research on Pinus radiata demonstrated that elevated ABA levels facilitated stomatal closure under water stress conditions, enhancing drought tolerance .

2. Growth Regulation

ABA influences plant growth by affecting cell division and elongation. In a study involving P. frutescens, ABA treatment resulted in reduced membrane lipid peroxidation and improved biomass accumulation under selenium stress, indicating its protective role against oxidative damage .

3. Seed Dormancy and Germination

ABA promotes seed dormancy by inhibiting germination under unfavorable conditions. It regulates the expression of genes associated with seed maturation and dormancy maintenance .

Table 1: Summary of Key Studies on ABA

Case Study: Drought Stress Response

A recent study investigated the effects of ABA on wheat under drought conditions. The application of ABA significantly improved several growth parameters:

- Plant Height : Increased by 24.25%

- Number of Fertile Tillers : Increased by 25.66%

- Grain Yield : Increased by 26.93%

These results underscore the potential of ABA as a tool for enhancing crop resilience to drought .

Q & A

Q. What standardized methodologies are recommended for quantifying ABA levels in plant tissues, and how can researchers ensure reproducibility?

ABA quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key steps include tissue homogenization in extraction buffers (e.g., methanol/water/formic acid), solid-phase purification to remove interferents, and isotope-labeled internal standards (e.g., deuterated ABA) to correct for matrix effects . Reproducibility requires strict adherence to calibration curves, validation of recovery rates, and reporting limits of detection/quantification. Cross-lab validation using shared reference materials is critical .

Q. How should researchers design experiments to assess ABA’s role in stomatal regulation under drought stress?

Use split-root systems or osmotic stress treatments (e.g., polyethylene glycol) to simulate drought. Measure stomatal aperture via epidermal peels under microscopy or gas exchange analyzers. Include ABA biosynthesis mutants (e.g., aba1-1) and complementation lines to confirm hormone specificity. Replicate experiments across diurnal cycles to account for circadian regulation .

Q. What are common pitfalls in isolating ABA-responsive genes via transcriptomics, and how can they be mitigated?

False positives arise from stress-induced secondary effects. Control for this by comparing time-course treatments with exogenous ABA application versus ABA-deficient mutants. Validate candidates using qRT-PCR with primers spanning exon-exon junctions and orthogonal assays like luciferase reporter lines .

Advanced Research Questions

Q. How can conflicting data on ABA receptor specificity (e.g., PYR/PYL family members) be resolved in genetic studies?

Combinatorial mutant analysis (e.g., higher-order pyr/pyl mutants) and structural studies (e.g., X-ray crystallography of receptor-ABA-PP2C complexes) clarify functional redundancy. Use synthetic agonists like pyrabactin to probe receptor activation thresholds and tissue-specific promoters to dissect spatial roles .

Q. What experimental strategies address discrepancies in ABA’s role in root vs. shoot stress responses?

Employ grafted plants (e.g., ABA-deficient rootstocks/scions) to isolate organ-specific signaling. Combine tissue-specific ABA biosensors (e.g., ABAleon2.1) with microsampling for spatiotemporal resolution. Transcriptomic profiling of phloem sap can identify mobile signaling molecules downstream of ABA .

Q. How should researchers analyze contradictory findings on ABA’s interplay with reactive oxygen species (ROS) during seed dormancy?

Use redox-sensitive fluorescent dyes (e.g., H2DCFDA) to map ROS dynamics in dormant vs. non-dormant seeds. Pharmacological inhibitors (e.g., diphenyleneiodonium for NADPH oxidase) and genetic tools (e.g., rboh mutants) can decouple ABA’s effects from ROS. Pair these with metabolomic profiling to identify redox-sensitive metabolites .

Q. What computational approaches reconcile ABA signaling network models with empirical data?

Boolean network modeling or ordinary differential equation (ODE)-based frameworks integrate multi-omics datasets. Parameterize models using published kinetic constants (e.g., PP2C inhibition rates) and validate predictions via inducible overexpression/knockdown lines. Tools like CellDesigner or COPASI enable dynamic simulations .

Methodological Best Practices

Q. How to ensure rigorous statistical analysis in ABA-related phenotypic assays?

Avoid pseudoreplication by treating individual plants as biological replicates. Use mixed-effects models to account for batch variability (e.g., growth chamber effects). For non-normal data, apply transformations (e.g., log for qPCR) or non-parametric tests (e.g., Kruskal-Wallis) .

Q. What guidelines apply for depositing ABA-related datasets in public repositories?

Raw RNA-seq data should be submitted to NCBI’s GEO or EBI’s ArrayExpress with MIAME-compliant metadata. Include details on ABA treatment concentrations, duration, and genotype information. For microscopy, follow OME-TIFF standards and provide acquisition parameters .

Q. How to contextualize novel ABA findings within existing literature while avoiding redundancy?

Conduct systematic reviews using PRISMA frameworks, emphasizing gaps in ABA signaling crosstalk (e.g., with jasmonate or brassinosteroids). Use tools like Connected Papers or CitNetExplorer to map citation networks and identify understudied interactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。